molecular formula C16H19N3O3S B6052863 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide

Cat. No. B6052863
M. Wt: 333.4 g/mol
InChI Key: ODUZUGUYXLTRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PHT-427 and is a potent inhibitor of Akt, a protein kinase that plays a crucial role in cell survival and growth.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide involves the inhibition of Akt. Akt is a protein kinase that phosphorylates several downstream targets involved in cell survival and growth. Inhibition of Akt by PHT-427 leads to the induction of apoptosis in cancer cells and the reduction of tumor growth.
Biochemical and Physiological Effects:
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. Inhibition of Akt by PHT-427 leads to the induction of apoptosis in cancer cells and the reduction of tumor growth. PHT-427 has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide in lab experiments is its potent inhibition of Akt. This makes it a useful tool for studying the role of Akt in various cellular processes. However, one limitation of using PHT-427 is its potential off-target effects. PHT-427 has been shown to inhibit other kinases besides Akt, which may complicate the interpretation of experimental results.

Future Directions

For research include the development of more selective Akt inhibitors and the study of the combination of PHT-427 with other cancer therapies.

Synthesis Methods

The synthesis of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide is a complex process that involves several steps. The synthesis method was first described by researchers at the University of Michigan in 2007. The first step involves the reaction of 2-chloro-N-(2-isopropoxyphenyl)acetamide and 4-hydroxy-6-methyl-2-thiouracil in the presence of a base to form the intermediate compound. The intermediate is then treated with a reducing agent to obtain the final product, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide.

Scientific Research Applications

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide has been extensively studied for its potential applications in cancer research. Akt is a protein kinase that is overexpressed in many types of cancer and plays a crucial role in cell survival and growth. Inhibition of Akt has been shown to induce apoptosis in cancer cells and reduce tumor growth. PHT-427 has been shown to be a potent inhibitor of Akt and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-propan-2-yloxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-10(2)22-13-7-5-4-6-12(13)18-15(21)9-23-16-17-11(3)8-14(20)19-16/h4-8,10H,9H2,1-3H3,(H,18,21)(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUZUGUYXLTRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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